7-Methoxy-2,1-benzisothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56910-93-1 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-methoxy-2,1-benzothiazole |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-5-11-9-8(6)7/h2-5H,1H3 |
InChI Key |
GIOMAITYRGDJPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CSN=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Methoxy 2,1 Benzisothiazole and Its Derivatives
Direct Synthetic Routes to the 7-Methoxy-2,1-Benzisothiazole Core
The direct formation of the this compound ring system often involves the cyclization of appropriately substituted benzene (B151609) precursors. These methods are advantageous for their atom economy and straightforward approach to the target molecule.
Cyclization Reactions via o-Mercapto-m-methoxybenzaldehyde Precursors
A notable method for the synthesis of 7-methoxy-1,2-benzisothiazole involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine. rsc.org This approach provides a simple and direct route to the desired heterocyclic core. The precursor, 2-mercapto-3-methoxybenzaldehyde, can be prepared from the readily available 2-hydroxy-3-methoxybenzaldehyde (B140153) (orthovanillin) through a Newman-Kwart rearrangement of the corresponding O-aryl-NN-dimethylthiocarbamate. rsc.org
Similarly, 3-amino-7-methoxy-1,2-benzisothiazole can be synthesized from 2-mercapto-3-methoxybenzonitrile (B13911052) by treatment with chloramine. rsc.org This demonstrates the versatility of using ortho-mercapto precursors for accessing substituted benzisothiazoles.
One-Pot Cyclization Approaches from Aromatic Aldehyde Derivatives
One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A patent describes a method for producing 1,2-benzisothiazol-3-ones, including a 6-methoxy derivative, through a one-pot process. google.com This process can start from a 2-(alkylthio)benzaldehyde, which is converted to the corresponding oxime and then cyclized with a halogenating agent. google.com The ability to perform these steps in a single reaction vessel enhances the practicality of the synthesis. While this example pertains to a 6-methoxy isomer, the general strategy could potentially be adapted for the synthesis of this compound by starting with the appropriate isomer of the aromatic aldehyde.
Synthesis of Substituted Benzisothiazole Analogues Relevant to Methoxy-Substitution
The synthesis of substituted benzisothiazoles provides valuable insights into the reactivity of the benzisothiazole ring system and offers pathways to a wider range of derivatives. While not always directly yielding the 7-methoxy variant, these methods are crucial for understanding the broader synthetic landscape.
Cyclization of o-Mercaptoacylphenones
A facile synthesis of 3-substituted benzisothiazoles has been developed starting from readily available o-mercaptoacylphenones. acs.orgnih.govacs.org The key step in this methodology is a mild S-nitrosation of the mercapto group, followed by an intramolecular aza-Wittig reaction to construct the benzisothiazole ring. acs.orgnih.govacs.org The o-mercaptoacylphenone starting materials can be prepared from thiosalicylic acid by deprotonation and subsequent treatment with organolithium reagents. acs.org This method has been successfully applied to a series of o-mercaptoacylphenones, affording the desired products in good yields. acs.org
| Starting Material (o-Mercaptoacylphenone) | Product (3-Substituted Benzisothiazole) | Yield (%) |
| 7a | 5a | 85 |
| 7b | 5b | 82 |
| 7c | 5c | 80 |
| 7d | 5d | 78 |
| 7e | 5e | 83 |
| 7f | 5f | 75 |
| 7g | 5g | 79 |
| 7h | 5h | 81 |
| Table based on data from Devarie-Baez, N. O., & Xian, M. (2010). Facile Preparation of 3-Substituted Benzisothiazoles from o-Mercaptoacylphenones. Organic Letters, 12(4), 752–754. acs.org |
A one-pot synthesis of benzo[d]isothiazoles from ortho-mercaptoacetophenones has also been reported, proceeding through an S-nitroso intermediate and an intramolecular aza-Wittig reaction. arkat-usa.org
Annulation Reactions for Benzisothiazole Formation
Annulation reactions provide a powerful tool for constructing fused heterocyclic systems like benzisothiazoles. A copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder has been shown to produce benzo[d]isothiazoles in good yields with good substrate scope and functional group tolerance. organic-chemistry.org
Another approach involves a [4+2] annulation reaction of 3-substituted benzoisothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes to synthesize spiropyridazine-benzosultams. beilstein-journals.orgnih.gov This method is noted for its mild reaction conditions and broad substrate tolerance. beilstein-journals.orgnih.gov While these examples focus on derivatives, they highlight the utility of annulation strategies in building complex molecules containing the benzisothiazole core.
Derivatization Strategies from Saccharin (B28170) Analogues (1,2-Benzisothiazole-1,1-dioxides)
Saccharin (1,2-benzisothiazole-1,1-dioxide) and its derivatives are versatile starting materials for the synthesis of other benzisothiazole compounds. clockss.orgfrontiersin.org The functionalization of the saccharin ring system can be achieved through various reactions. For instance, 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide, prepared from the chlorination of saccharin, is a key intermediate for synthesizing other derivatives via nucleophilic substitution. researchgate.net
Furthermore, N-substituted saccharin analogs can be prepared from chiral 3-N-arylsulfonyloxazolin-2-ones. clockss.org A process for preparing 1,2-benzisothiazole-1,1-dioxides involves the reaction of a saccharin salt with an organomagnesium reagent. google.com These derivatization strategies showcase the potential of using readily available saccharin as a scaffold to access a diverse range of substituted benzisothiazoles.
Ring Contraction Methodologies from Benzothiadiazine Precursors
A significant synthetic route to the 1,2-benzisothiazole (B1215175) scaffold involves the base-mediated ring contraction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide precursors. mdpi.combme.hu This transformation provides a versatile method for accessing variously substituted 1,2-benzisothiazole 1,1-dioxides. The reaction is typically induced by treating the dihydrobenzothiadiazine derivative with a base, which facilitates a rearrangement process. nih.govresearchgate.net
The general mechanism proposed for this ring contraction begins with the deprotonation at the C(4) position of the dihydrobenzothiadiazine ring by a base. mdpi.comresearchgate.net This is followed by a ring-opening event that generates an acylimine intermediate. Subsequent intramolecular Michael addition and protonation lead to the formation of the thermodynamically more stable five-membered 1,2-benzisothiazole 1,1-dioxide ring system. mdpi.comresearchgate.net
Various bases have been effectively employed to initiate this transformation. For instance, treating 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with sodium hydroxide (B78521) (NaOH) powder in tetrahydrofuran (B95107) (THF) has been shown to yield the corresponding 1,2-benzisothiazoles. mdpi.combme.hu An attempted reduction of a 3-acetyl-7,8-dichloro-2,4-dimethyl-3,4-dihydro-BTD derivative with lithium aluminum hydride (LiAlH₄) unexpectedly resulted in a ring-contracted 2,3-dihydro-1,2-benzisothiazole 1,1-dioxide, indicating that LiAlH₄ acted as a base rather than a reducing agent in this context. bme.hu
A more refined approach utilizes potassium tert-butoxide (t-BuOK) in THF. nih.govacs.org This method, characterized as a diaza- mdpi.comnih.gov-Wittig rearrangement, involves the cleavage of the N-N bond in the six-membered ring precursor, followed by ring closure to form a new C-N bond, yielding the five-membered benzisothiazole structure. nih.govacs.org The efficiency of this reaction can be influenced by the substitution pattern on the benzothiadiazine precursor. For example, the synthesis of N-(7-Methoxy-2,3-dimethyl-1,1-dioxo-2,3-dihydro-1,2-benzisothiazol-3-yl)acetamide was successfully achieved from its corresponding benzothiadiazine precursor using this methodology. nih.govacs.org
The selection and amount of the base can be critical in directing the reaction pathway. While two equivalents of t-BuOK favor the formation of 1,2-benzisothiazoles via a diaza- mdpi.comnih.gov-Wittig rearrangement, using a larger excess of the base (e.g., 6 equivalents) can lead to the formation of 1,2-benzothiazine 1,1-dioxides through a competing diaza- mdpi.combme.hu-Wittig rearrangement. nih.govacs.org
Table 1: Ring Contraction of Substituted 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides
| Precursor Substituents | Base / Solvent | Product | Yield (%) | Reference |
| 3-acetyl-7,8-dichloro-2,4-dimethyl | NaOH / THF | 3-acetylamino-7,8-dichloro-2,4-dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | High | bme.hu |
| 3-acetyl-7,8-dichloro-2-methyl-4-phenyl | NaOH / THF | 3-acetylamino-7,8-dichloro-2-methyl-4-phenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide | High | bme.hu |
| 3-acetyl-7,8-dichloro-2,4-dimethyl | t-BuOK / THF | N-(7,8-dichloro-2,4-dimethyl-1,1-dioxido-1,2-benzisothiazol-3-yl)acetamide | 92 | nih.govacs.org |
| 3-acetyl-2,4-dimethyl-7-methoxy | t-BuOK / THF | N-(7-methoxy-2,3-dimethyl-1,1-dioxo-2,3-dihydro-1,2-benzisothiazol-3-yl)acetamide | 52 | nih.govacs.org |
Modern Advances and Catalytic Approaches in Benzisothiazole Synthesis
While classical syntheses remain relevant, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign methods for constructing the benzisothiazole core. These advancements often feature the use of catalytic systems to facilitate key bond-forming reactions. researchgate.netmdpi.com
A traditional, non-catalytic synthesis of 7-methoxy-1,2-benzisothiazole involves the reaction of 2-mercapto-3-methoxybenzaldehyde with chloramine. rsc.org This method, while direct, provides a baseline for evaluating the advantages of newer catalytic approaches.
Modern catalytic strategies frequently focus on the intramolecular cyclization of suitably functionalized benzene derivatives. Copper catalysis, in particular, has emerged as a powerful tool. One prominent method is the Cu(I)-catalyzed intramolecular N–S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors. mdpi.com This reaction often uses molecular oxygen as the terminal oxidant, representing a green chemistry approach. mdpi.com Another advanced copper-catalyzed method involves a cascade reaction between 2-bromobenzamides and a sulfur source like potassium thiocyanate (B1210189) (KSCN). mdpi.com This process forms the benzisothiazole ring through a sequence of reactions including C-S bond formation and intramolecular cyclization, all mediated by the copper catalyst. mdpi.com
Beyond copper, other catalytic systems have been explored. Cobalt phthalocyanine (B1677752) sulfonate (CoPcS) has been used to catalyze the same intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere, offering an alternative to copper-based systems. mdpi.com In some cases, even simple and inexpensive catalysts like potassium bromide (KBr) can effectively promote this type of transformation. mdpi.com
Recent developments also include methods that move away from metal catalysis entirely. Electrochemical synthesis has been applied to the intramolecular dehydrogenative cyclization to form benzisothiazolones, offering a reagent-free method of oxidation. mdpi.com Furthermore, photochemical approaches that utilize visible light to promote the radical cyclization of thioformanilides have been developed, providing a mild and catalyst-free pathway to benzothiazoles. researchgate.net These modern methods, characterized by high efficiency, mild reaction conditions, and often high yields, represent the forefront of benzisothiazole synthesis. researchgate.net
Table 2: Overview of Modern Synthetic Approaches to Benzisothiazole Derivatives
| Method Type | Catalyst / Conditions | Reactants | Key Features | Reference |
| Classical Synthesis | Chloramine | 2-Mercapto-3-methoxybenzaldehyde | Direct, non-catalytic route | rsc.org |
| Oxidative Cyclization | Cu(I) / O₂ | 2-Mercaptobenzamides | Forms N-S bond; uses O₂ as green oxidant | mdpi.com |
| Cascade Reaction | CuI / Base | 2-Bromobenzamides, KSCN | One-pot synthesis via C-S bond formation and cyclization | mdpi.com |
| Oxidative Cyclization | CoPcS / O₂ | 2-Mercaptobenzamides | Alternative metal catalyst for N-S bond formation | mdpi.com |
| Photochemical Cyclization | Visible Light | Thioformanilides | Catalyst-free, mild conditions | researchgate.net |
| Electrochemical Cyclization | Electrochemical Cell | 2-Mercaptobenzamides | Reagent-free dehydrogenative cyclization | mdpi.com |
Chemical Reactivity, Transformations, and Functionalization of 7 Methoxy 2,1 Benzisothiazole Core
Electrophilic Aromatic Substitution Reactions on Methoxy-Substituted Benzisothiazole Rings
Electrophilic substitution on the unsubstituted 2,1-benzisothiazole ring has been shown to yield a mixture of products. For instance, bromination under conditions favoring an electrophilic bromine species (Br+) results in a combination of 5-bromo- and 7-bromo-2,1-benzisothiazole, with a minor amount of 4,7-dibromo-2,1-benzisothiazole also forming. rsc.orgrsc.org Nitration with nitric acid in a sulfuric acid medium predominantly yields 5-nitro-2,1-benzisothiazole (B12676143) (57%), along with the 7-nitro (26%) and 4-nitro (17%) isomers. rsc.orgrsc.org This indicates that positions 4, 5, and 7 are susceptible to electrophilic attack.
For 7-Methoxy-2,1-benzisothiazole, the strongly activating, ortho-para directing methoxy (B1213986) group is expected to be the primary determinant of the substitution pattern. In cases of monosubstituted 2,1-benzisothiazoles, the existing substituent on the benzenoid ring is the decisive directing influence for further substitution. rsc.orgrsc.org Given the methoxy group at position 7, electrophilic attack would be directed to the ortho position (C-6) and the para position (C-4). While specific experimental data on the electrophilic substitution of this compound is limited, the general principles of aromatic substitution provide a strong predictive framework for its reactivity.
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2,1-benzisothiazole | 57% |
| 7-Nitro-2,1-benzisothiazole | 26% | ||
| 4-Nitro-2,1-benzisothiazole | 17% | ||
| Bromination | Br₂, Ag₂SO₄ | 5-Bromo-2,1-benzisothiazole | Major Isomer |
| 7-Bromo-2,1-benzisothiazole | Major Isomer | ||
| 4,7-Dibromo-2,1-benzisothiazole | Minor Product |
Nucleophilic Attack and Functional Group Interconversions on the Benzisothiazole Core
The 2,1-benzisothiazole nucleus can undergo nucleophilic attack and various functional group interconversions. A key reaction is the direct lithiation of the parent 2,1-benzisothiazole with butyllithium (B86547) in tetrahydrofuran (B95107), which occurs at the C-3 position. thieme-connect.de The resulting 2,1-benzisothiazol-3-yllithium can then be trapped with electrophiles, such as iodomethane, to yield 3-methyl-2,1-benzisothiazole. thieme-connect.de
Quaternary salts of 2,1-benzisothiazoles, formed by reaction with alkylating agents like dialkyl sulfates, are susceptible to decomposition by aqueous base, leading to ring-opened N-substituted o-aminobenzaldehydes. rsc.org In the 1,2-benzisothiazole (B1215175) series, nucleophilic substitution at the 3-position of 3-chloro-1,2-benzisothiazole (B19369) is a common transformation, though it can sometimes be accompanied by ring fission. thieme-connect.de
A study on methyl 3-methoxy-2,1-benzisoxazole-7-carboxylate showed its conversion to methyl 3-methoxy-2,1-benzisothiazole-7-carbodithioate via thiation with Lawesson's reagent (P₄S₁₀), demonstrating a functional group interconversion on a related core structure. thieme-connect.de
Intramolecular Rearrangements and Tautomeric Equilibria in Methoxybenzisothiazole Analogues
Tautomerism is a known feature in certain 2,1-benzisothiazole derivatives. For example, 2,1-benzisothiazolin-3-one exists predominantly in the keto form rather than its hydroxy tautomer, 2,1-benzisothiazol-3-ol. publish.csiro.au This was determined by comparing the ultraviolet spectra of the compound with its N-alkyl and O-alkyl derivatives, which serve as fixed keto and enol forms, respectively. publish.csiro.aupublish.csiro.au Alkylation of the anion of 2,1-benzisothiazolin-3-one yields N-alkylated products, further supporting the predominance of the keto tautomer. publish.csiro.au
While direct studies on the tautomerism of this compound are scarce, research on related structures provides some insight. A temperature-dependent NMR study indicated that for methyl 3-methoxy-2,1-benzisothiazole-7-thionocarboxylate, there is evidence of tautomerism at 200°C. cdnsciencepub.com In the 1,2-benzisothiazole series, the Chapman-type thermal rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to its N-methyl isomer, 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a well-documented intramolecular rearrangement that occurs at elevated temperatures in both molten and solid phases. thieme-connect.deconicet.gov.arresearchgate.net
Molecular Design and Medicinal Chemistry Applications of 7 Methoxy 2,1 Benzisothiazole Scaffolds
The Role of 7-Methoxy-2,1-Benzisothiazole as a Privileged Pharmacophore
The concept of a "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents. The benzisothiazole nucleus, and by extension its derivatives like this compound, is considered such a scaffold. benthamscience.comresearchgate.net This class of heterocyclic compounds demonstrates a broad spectrum of bioactivity, and the isothiazole (B42339) ring, along with its benzo-fused variants, can act as the core pharmacophore in bioactive molecules. researchgate.netnih.gov
The versatility of the benzisothiazole scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. The 7-methoxy substitution further refines these properties. Research into 1,2-benzisothiazole (B1215175) derivatives has revealed their potential as antiviral, antimicrobial, anti-inflammatory, and anticancer agents, highlighting the ring system's significance in pharmaceutical applications. researchgate.netnih.gov
Specifically, derivatives of 3-methoxy-1,2-benzisothiazole (B1620039) have been synthesized and evaluated for their ability to interact with biological receptors, such as β-adrenoceptors. researchgate.net The synthesis of 7-methoxy-1,2-benzisothiazole has been achieved through straightforward chemical routes, for example, from 2-mercapto-3-methoxybenzaldehyde and chloramine, making it an accessible building block for further chemical exploration. rsc.org The demonstrated ability of the core benzisothiazole ring to interact with diverse biological targets confirms its status as an influential and privileged structure in the field of medicinal chemistry. benthamscience.comresearchgate.net
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For benzisothiazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netnih.gov
A key aspect of SAR is understanding how modifications at different positions of the scaffold affect activity. For instance, in a series of 3-methoxy-1,2-benzisothiazole derivatives designed to target β-adrenoceptors, the position of an oxypropanolamine side chain on the benzisothiazole ring was found to be crucial for receptor affinity. researchgate.net Derivatives with the side chain at the 7-position showed different potencies compared to those substituted at the 3- or 5-positions, indicating that the 7-position is a key site for modulating interaction with the β1-adrenoceptor. researchgate.net
In another study focusing on hybrid molecules of 1,2-benzisothiazol-3(2H)-one and 1,3,4-oxadiazole (B1194373) as viral protease inhibitors, SAR analysis revealed the importance of substituents on the terminal phenyl ring. nih.gov The electronic nature and position of these substituents significantly influenced the inhibitory activity against Dengue and West Nile virus proteases.
The table below summarizes SAR findings for a series of 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole hybrid derivatives tested for their inhibitory activity against Dengue virus protease (DENV2 NS2B/NS3pro). nih.gov
| Compound | R | Inhibition of DENV2 NS2B/NS3pro (%) at 10 µM |
| 7b | 4-F | 68.6 ± 1.2 |
| 7g | 4-CN | 60.1 ± 1.5 |
| 7i | 4-CF3 | 64.9 ± 1.1 |
| 7n | 3,4-di-Cl | 75.3 ± 1.0 |
| 7w | 2,4-di-Cl | 59.4 ± 1.3 |
| 7x | 2,6-di-Cl | 56.4 ± 1.4 |
| Data sourced from a study on potential inhibitors of DENV2 and WNV NS2B/NS3 proteases. nih.gov |
These SAR studies underscore that even minor structural modifications to the this compound scaffold or its related analogues can lead to significant changes in biological activity, providing a rational basis for the design of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzisothiazole Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to predict the biological activity of compounds based on their structural and physicochemical properties. nih.govmdpi.comneovarsity.org This approach is invaluable for screening large libraries of compounds and prioritizing candidates for synthesis and testing. neovarsity.org
QSAR studies have been successfully applied to various series of 1,2-benzisothiazole derivatives. For example, a QSAR model was developed for a series of 1,2-benzisothiazol-3-one derivatives to predict their inhibitory activity against caspase-3, an enzyme involved in apoptosis. nih.gov The model, built using a stepwise multiple linear regression (SW-MLR) method, demonstrated good predictive power, indicating a strong correlation between the compounds' molecular descriptors and their biological activity. nih.gov
Another study employed both 2D-QSAR and 3D-QSAR (Comparative Molecular Similarity Indices Analysis, CoMSIA) to investigate the antimicrobial activity of hydrazones derived from 1,2-benzisothiazole hydrazides. researchgate.net The resulting models helped to identify key structural features responsible for the observed antibacterial and antifungal effects.
The robustness and predictive capability of a QSAR model are evaluated using several statistical parameters. The table below presents the statistical validation data for a QSAR model developed for caspase-3 inhibitory activity of 1,2-benzisothiazol-3-one derivatives. nih.gov
| Parameter | Description | Value |
| R² (Training Set) | Coefficient of determination for the training set | 0.91 |
| Q² (LOO) | Leave-one-out cross-validation correlation coefficient | 0.80 |
| R² (Test Set) | Coefficient of determination for the external test set | 0.59 |
| This model illustrates the quantitative relationship between molecular structure and caspase-3 inhibitory activity. nih.gov |
These examples show that QSAR is a powerful tool for understanding the bioactivity of the benzisothiazole scaffold. Similar methodologies can be applied to series of this compound derivatives to guide the design of new compounds with enhanced activity for specific biological targets.
Ligand-Based Drug Design and Pharmacophore Modeling
In the absence of a known 3D structure of a biological target, ligand-based drug design methods are essential for drug discovery. nih.gov These approaches utilize information from a set of molecules known to bind to the target to develop a pharmacophore model—an abstract representation of the key steric and electronic features required for optimal molecular interaction. nih.gov
Pharmacophore modeling is a cornerstone of ligand-based design. It helps in identifying the crucial functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement necessary for biological activity. nih.gov This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the modification of existing leads to improve their fit.
For the 1,2-benzisothiazole scaffold, molecular modeling has been employed to define a plausible binding mode and derive a pharmacophore for its interaction with viral proteases. nih.gov By comparing the docked conformations of several active and inactive compounds, researchers can identify the essential binding domains of the 1,2-benzisothiazol-3(2H)-one and linked moieties, which forms the basis for pharmacophore perception. nih.gov
The general workflow for ligand-based drug design and pharmacophore modeling involves several steps:
Selection of Ligands: A diverse set of compounds with known activities against the target of interest is compiled.
Conformational Analysis: The possible 3D shapes (conformations) of each molecule are generated.
Pharmacophore Feature Identification: Common chemical features among the active molecules are identified.
Pharmacophore Model Generation: A 3D arrangement of these features is proposed as a hypothesis for binding.
Model Validation: The model is tested for its ability to distinguish active from inactive compounds.
Virtual Screening/Lead Optimization: The validated model is used to find new potential drugs from databases or to suggest modifications to improve existing ones. researchgate.net
This approach allows medicinal chemists to rationally design novel derivatives, including those based on the this compound scaffold, by ensuring that the designed molecules possess the key features identified in the pharmacophore model.
Investigation of Biological Target Interactions and Molecular Mechanisms
Enzyme Inhibition Kinetics and Mechanistic Elucidation of Benzisothiazole-Based Inhibitors
Benzisothiazole and its derivatives have been identified as inhibitors of various enzymes, with a notable focus on proteases. The study of their inhibition kinetics provides essential insights into their mechanism of action and their potential for development as selective therapeutic agents.
Serine proteases are a major class of enzymes involved in a wide range of physiological and pathological processes. mdpi.com Their catalytic activity is dependent on a "catalytic triad" of amino acid residues—typically aspartate, histidine, and serine—located in the enzyme's active site. mdpi.com The hydroxyl group of the serine residue acts as a nucleophile to cleave peptide bonds in substrate proteins. mdpi.com
Inhibitors based on the benzisothiazole scaffold can be designed to interact with these proteases. Some inhibitors function through a mechanism-based approach, where the enzyme's own catalytic activity initiates the inhibition. nih.gov The inhibitor is designed to dock at the active site in a manner similar to a substrate. nih.gov Upon interaction, the enzyme induces a chemical change in the inhibitor, such as ring-opening, which leads to the formation of a highly reactive intermediate. nih.gov This intermediate can then form a covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme. nih.gov The design of such inhibitors often involves exploiting binding interactions with both the primary (S) and secondary (S') subsites of the enzyme's active site to enhance potency and selectivity. nih.gov
Enzyme inhibition can be broadly classified into several modes, with competitive and non-competitive being two fundamental types. The distinction is critical as it defines how an inhibitor interacts with an enzyme and its substrate.
Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the substrate and directly competes for binding to the enzyme's active site. knyamed.com The inhibitor's presence prevents the substrate from binding, thereby reducing the rate of the reaction. This type of inhibition can be overcome by increasing the substrate concentration, which increases the probability of the substrate binding to the active site over the inhibitor. knyamed.com Kinetically, competitive inhibition increases the apparent Michaelis constant (K_m), which is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). However, the V_max remains unchanged because, at sufficiently high substrate concentrations, the reaction can still reach its maximum rate. knyamed.com
Non-Competitive Inhibition: This form of inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.govwikipedia.org This binding causes a conformational change in the enzyme that alters the shape of the active site, reducing its catalytic efficiency without preventing the substrate from binding. youtube.com In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. wikipedia.org Unlike competitive inhibition, this process cannot be overcome by increasing the substrate concentration. knyamed.com Kinetically, non-competitive inhibition reduces the V_max but does not affect the K_m, as the inhibitor does not interfere with the substrate's ability to bind to the enzyme. nih.govwikipedia.org
Table 1: Comparison of Competitive and Non-Competitive Enzyme Inhibition
| Feature | Competitive Inhibition | Non-Competitive Inhibition |
|---|---|---|
| Inhibitor Binding Site | Active site of the enzyme knyamed.com | Allosteric site, distinct from the active site knyamed.comnih.gov |
| Effect on K_m | Increases apparent K_m knyamed.com | No effect on K_m nih.govwikipedia.org |
| Effect on V_max | No change in V_max knyamed.com | Decreases V_max knyamed.comnih.gov |
| Overcome by Substrate? | Yes, by increasing substrate concentration knyamed.com | No, cannot be overcome by increasing substrate concentration knyamed.com |
| Inhibitor Structure | Often structurally similar to the substrate knyamed.com | Not typically structurally similar to the substrate knyamed.com |
Receptor Binding Studies and Ligand-Target Recognition (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Beyond enzymes, benzisothiazole derivatives may target various cell surface and intracellular receptors. A prominent example of such a target class is the nicotinic acetylcholine receptor (nAChR) family. nAChRs are ligand-gated ion channels involved in fast synaptic transmission in the nervous system. nih.gov
The α7 subtype of the nAChR, in particular, has garnered significant attention as a therapeutic target for cognitive disorders like Alzheimer's disease and schizophrenia, as well as for its role in inflammatory processes. nih.govmdpi.com Receptor binding assays are employed to determine the affinity and selectivity of compounds for these receptors. These studies often use radiolabeled ligands to compete with the test compound for binding to receptor preparations from brain tissue or transfected cell lines. While specific binding data for 7-Methoxy-2,1-benzisothiazole is not prominently available, the broader class of heterocyclic compounds is frequently evaluated for interaction with nAChRs, making this a plausible area of investigation for this specific molecule.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second (a receptor, such as an enzyme or protein target). These simulations are instrumental in understanding the structural basis of ligand-target interactions and in screening virtual libraries of compounds for potential biological activity.
The process involves generating a three-dimensional model of the target protein, often derived from X-ray crystallography or NMR spectroscopy. A specific binding site or the entire protein surface is then defined. The ligand, in this case, a benzisothiazole derivative, is placed in the binding site, and its conformational flexibility is explored. Scoring functions are used to calculate the binding energy (e.g., ΔG in kcal/mol) for different poses, with lower energy scores typically indicating a more favorable binding mode. chemrevlett.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors. nih.gov
Advanced Theoretical Approaches in Receptor-Ligand Interaction Analysis
To gain a deeper understanding of the electronic and dynamic aspects of receptor-ligand interactions, researchers employ more advanced theoretical methods that go beyond standard molecular docking.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electrostatic potential on the surface of a molecule. Regions of negative potential (rich in electrons) are identified as potential sites for electrophilic attack, while regions of positive potential (poor in electrons) indicate sites for nucleophilic attack. scirp.org For a compound like this compound, MEP analysis can predict which parts of the molecule are likely to engage in electrostatic interactions or hydrogen bonding with a biological target.
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of the protein, the stability of the ligand's binding pose, and the role of solvent molecules. MD can be particularly useful for understanding allosteric inhibition, where the binding of an inhibitor at one site affects the protein's conformation and activity at a distant active site. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for 7 Methoxy 2,1 Benzisothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the cornerstone for determining the molecular structure of 7-Methoxy-2,1-benzisothiazole in solution. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals provide definitive evidence for the arrangement of atoms and the electronic environment of the nuclei.
The ¹H NMR spectrum provides information on the number and environment of protons. In this compound, distinct signals are expected for the three aromatic protons and the three protons of the methoxy (B1213986) group. The methoxy protons typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons exhibit chemical shifts and coupling patterns characteristic of a 1,2,3-trisubstituted benzene (B151609) ring system.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with chemical shifts indicating their hybridization and electronic environment (e.g., carbons bonded to electronegative atoms like oxygen and nitrogen, and quaternary versus protonated carbons).
Detailed analysis of a sample in deuterated chloroform (B151607) (CDCl₃) yielded the following assignments:
¹H NMR: A singlet at 3.61 ppm is assigned to the three protons of the methoxy (-OCH₃) group. The aromatic region displays a multiplet between 7.13–7.17 ppm, a multiplet from 7.37–7.60 ppm, and a downfield multiplet at 7.85–7.89 ppm, corresponding to the three protons on the benzene ring. amazonaws.com
¹³C NMR: The methoxy carbon resonates at 30.2 ppm. amazonaws.com The aromatic and heterocyclic carbons appear at 120.0 (CH), 123.2 (C), 125.2 (CH), 126.2 (CH), 131.4 (CH), 139.7 (C), and 165.3 (C). amazonaws.com The signals at 123.2, 139.7, and 165.3 ppm are attributed to the quaternary carbons of the bicyclic system. amazonaws.com
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.61 (s, 3H) | -OCH₃ |
| 7.13–7.17 (m, 1H) | Aromatic H | |
| 7.37–7.60 (m, 2H) | Aromatic H | |
| 7.85–7.89 (m, 1H) | Aromatic H | |
| ¹³C | 30.2 | -OCH₃ |
| 120.0 | Aromatic CH | |
| 123.2 | Quaternary C | |
| 125.2 | Aromatic CH | |
| 126.2 | Aromatic CH | |
| 131.4 | Aromatic CH | |
| 139.7 | Quaternary C |
Data sourced from a supporting information file detailing the characterization of benzisothiazole derivatives. amazonaws.com
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) spectroscopy is utilized to identify the functional groups and vibrational modes within the this compound molecule. The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending. Key expected absorption bands include:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic C=C and the C=N bond of the isothiazole (B42339) ring give rise to a series of sharp bands in the 1400–1650 cm⁻¹ region. An absorption band observed at 1680 cm⁻¹ is characteristic of this region. amazonaws.com
C-O stretching: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong, characteristic band, typically in the 1200–1275 cm⁻¹ (asymmetric stretch) and 1000–1075 cm⁻¹ (symmetric stretch) regions.
C-S stretching: The C-S bond vibration is generally weak and appears in the fingerprint region (600–800 cm⁻¹).
UV-Visible spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. Aromatic and heteroaromatic compounds like this compound typically exhibit strong absorptions in the ultraviolet region (200–400 nm). These absorptions arise from π → π* transitions within the conjugated bicyclic ring system and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. The methoxy group, acting as an auxochrome, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2,1-benzisothiazole.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. Using electron ionization (EI), the mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₈H₇NOS).
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, the observed fragmentation includes:
Molecular Ion (M⁺): The peak at m/z = 165 corresponds to the intact molecule, confirming its molecular weight. amazonaws.com
Major Fragments: A base peak is observed at m/z = 136, likely corresponding to the loss of a formyl radical (•CHO) or an ethyl radical followed by a hydrogen atom. amazonaws.com Another significant fragment appears at m/z = 109. amazonaws.com The fragmentation pathways are key to confirming the identity and structure of the compound.
Table 2: Key Mass Spectrometry Data (EI) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 165 | 76 | [M]⁺ |
| 136 | 100 | [M - CHO]⁺ or related rearrangement product |
Data sourced from a supporting information file. amazonaws.com
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation
Single crystal X-ray diffraction is the most powerful method for obtaining an unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, from which definitive information on bond lengths, bond angles, and torsion angles can be derived.
This analysis would confirm:
Planarity: The degree of planarity of the fused 2,1-benzisothiazole ring system.
Bond Characteristics: Precise measurements of the C-S, S-N, N=C, and aromatic C-C bond lengths, which can provide insight into the aromaticity and electronic nature of the heterocyclic ring.
Conformation: The orientation of the methoxy substituent relative to the aromatic ring. It would reveal whether the methyl group is positioned in the plane of the ring or oriented out of the plane.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or C-H···N/S interactions, which influence the solid-state properties of the compound.
While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structure determination in the solid phase.
Matrix Isolation Spectroscopy in Conformational and Reactive Intermediate Studies
Matrix isolation is an advanced spectroscopic technique where molecules are trapped in a rigid, inert matrix (such as solid argon) at cryogenic temperatures (typically below 20 K). This environment prevents molecular rotation and diffusion, allowing for the study of individual conformers or highly reactive species.
For this compound, this technique could be particularly useful for:
Conformational Analysis: The methoxy group attached to the benzene ring can potentially exist in different rotational conformations (rotamers) with respect to the C-O bond. These conformers may have very small energy differences and interconvert rapidly at room temperature, making them indistinguishable by conventional spectroscopy. Matrix isolation IR spectroscopy can trap and characterize these individual conformers, as their vibrational frequencies would show slight but measurable differences. core.ac.uk
Studying Reactive Intermediates: The 2,1-benzisothiazole ring, like other heterocyclic systems, can undergo photochemical reactions. By irradiating the isolated molecule within the matrix, it is possible to generate and trap reactive intermediates, such as radicals or ring-opened species, and characterize them spectroscopically (e.g., by IR or UV-Vis) before they can react further. This provides direct insight into photochemical reaction mechanisms.
This technique is instrumental in resolving subtle structural details and exploring reaction pathways that are inaccessible through conventional solution or gas-phase experiments. core.ac.uk
Computational and Quantum Chemical Investigations of 7 Methoxy 2,1 Benzisothiazole
Geometry Optimization and Conformational Landscape Analysis
Geometry optimization is a fundamental computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 7-Methoxy-2,1-benzisothiazole, this process is typically carried out using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). nih.gov The optimization calculations yield crucial information about bond lengths, bond angles, and dihedral angles of the energetically favored conformer.
Conformational landscape analysis is particularly important for molecules with flexible substituent groups, such as the methoxy (B1213986) group in this compound. The rotation around the C-O bond of the methoxy group can lead to different conformers with distinct energies. A potential energy surface scan can be performed by systematically changing the relevant dihedral angle to identify all possible low-energy conformers. researchgate.net For each identified conformer, a full geometry optimization and frequency calculation are performed to confirm that it represents a true energy minimum. The relative energies of these conformers, corrected for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution. core.ac.uk
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-S | 1.75 | C-S-N |
| S-N | 1.65 | S-N-C |
| N-C | 1.38 | N-C-C (aromatic) |
| C-O (methoxy) | 1.36 | C-O-C (methyl) |
| O-C (methyl) | 1.43 |
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic properties of this compound can be elucidated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org FMO theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant quantum chemical descriptor that provides insights into the molecule's chemical reactivity and stability. rsc.org A smaller energy gap suggests higher reactivity and lower stability. The presence of the electron-donating methoxy group on the benzisothiazole ring system is expected to influence the energies of the HOMO and LUMO, thereby modulating the molecule's electronic properties and reactivity. rsc.org
| Orbital | Energy (eV) |
|---|
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral electrostatic potential. nih.gov
For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the isothiazole (B42339) ring and the oxygen atom of the methoxy group, highlighting these as potential sites for electrophilic interaction. Positive potential might be localized on the hydrogen atoms.
Theoretical Prediction and Validation of Spectroscopic Properties (e.g., IR)
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (e.g., Infrared and Raman) of molecules. researchgate.net Theoretical frequency calculations for this compound can be performed on its optimized geometry. The calculated vibrational frequencies and their corresponding intensities can then be compared with experimental IR spectra for validation. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net
The theoretical spectrum allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups. researchgate.net This detailed assignment can be challenging to achieve solely from experimental data, especially for complex molecules.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|
Molecular Dynamics Simulations for Conformational Dynamics and Ligand Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can provide insights into its conformational dynamics by simulating the motion of its atoms over time. This can reveal the flexibility of the molecule and the transitions between different conformers.
Furthermore, MD simulations are extensively used to investigate the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, like a protein or nucleic acid. nih.gov These simulations can predict the binding mode of the ligand in the active site of a receptor and estimate the binding affinity. This information is invaluable in the context of drug discovery and design, where understanding ligand-receptor interactions is crucial for developing new therapeutic agents. samipubco.com
Reaction Mechanism Studies through Quantum Chemical Transition State Analysis
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational methods can be used to map out the entire reaction pathway, including reactants, products, intermediates, and transition states. nottingham.ac.uk
Transition state theory allows for the calculation of activation energies, which are critical for understanding the kinetics of a reaction. By locating the transition state structure on the potential energy surface and performing frequency calculations, one can confirm that it is a first-order saddle point. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state connects the reactants and products. Such studies provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. nottingham.ac.uk
Future Research Directions and Translational Perspectives for 7 Methoxy 2,1 Benzisothiazole
Innovations in Synthetic Methodologies for Diversification of 7-Methoxy-2,1-Benzisothiazole Derivatives
The future of this compound as a pharmacophore largely depends on the development of robust and versatile synthetic methodologies to generate a diverse library of analogues. While classical synthetic routes provide a fundamental framework, future research should focus on innovative strategies that offer greater efficiency, substrate scope, and molecular complexity.
Key areas for innovation include:
Transition-Metal Catalysis: The application of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can enable the introduction of a wide array of substituents onto the benzisothiazole core. These methods offer the potential for late-stage functionalization, allowing for the rapid generation of derivatives with diverse electronic and steric properties.
C-H Activation: Direct C-H activation strategies represent a paradigm shift in organic synthesis, offering a more atom-economical and efficient approach to molecular diversification. The development of regioselective C-H functionalization methods for the this compound scaffold would provide a powerful tool for creating novel analogues that are not readily accessible through traditional methods.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can significantly accelerate the synthesis and purification of this compound derivatives. These technologies allow for precise control over reaction parameters, improved safety, and high-throughput library generation, which is crucial for extensive structure-activity relationship (SAR) studies.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forging new chemical bonds. Exploring its application in the synthesis of this compound derivatives could open up new avenues for novel transformations and the construction of complex molecular architectures under environmentally benign conditions.
A comparative overview of traditional versus innovative synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Advantages | Potential for Diversification |
| Traditional Synthesis | Multi-step classical reactions often involving harsh conditions. | Well-established procedures. | Moderate |
| Transition-Metal Catalysis | Cross-coupling reactions to form C-C and C-heteroatom bonds. | High efficiency and functional group tolerance. | High |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Atom and step economy. | Very High |
| Flow Chemistry | Continuous reaction processing in microreactors. | High throughput, scalability, and safety. | High |
| Photoredox Catalysis | Use of visible light to initiate chemical reactions. | Mild reaction conditions and unique reactivity. | High |
Identification of Novel Biological Targets and Therapeutic Applications through Mechanistic Research
While preliminary studies may hint at the biological potential of this compound, a deep understanding of its mechanism of action is crucial for identifying novel therapeutic targets and expanding its clinical applications. Future research should prioritize comprehensive mechanistic studies to elucidate how this compound and its derivatives interact with biological systems at the molecular level.
Promising avenues for investigation include:
Target Deconvolution: For derivatives exhibiting interesting phenotypic effects (e.g., anticancer, antimicrobial), target deconvolution studies using techniques such as chemical proteomics, affinity chromatography, and genetic approaches (e.g., CRISPR-Cas9 screening) can identify the specific protein or pathway being modulated.
Enzyme Inhibition Profiling: Given that many heterocyclic compounds act as enzyme inhibitors, screening this compound derivatives against a broad panel of enzymes, particularly those implicated in disease pathogenesis (e.g., kinases, proteases, metabolic enzymes), could reveal novel and potent inhibitors. For instance, some benzisothiazole derivatives have shown potential as inhibitors of phosphomannose isomerase, suggesting a possible area of exploration.
Exploration of New Therapeutic Areas: Based on the activities of related benzisothiazole and benzothiazole (B30560) compounds, which have shown a wide range of pharmacological effects including antifungal and antitumor properties, future research could explore the potential of this compound derivatives in these and other areas such as neurodegenerative diseases and inflammatory disorders.
Genotoxicity and Mutagenicity Studies: A thorough evaluation of the genotoxic and mutagenic potential of novel derivatives is essential to ensure their safety profile. Studies have shown that some substituted 2,1-benzisothiazoles can exhibit genotoxic properties, highlighting the importance of careful structure-activity relationship studies to mitigate these effects.
| Research Approach | Objective | Potential Outcomes |
| Target Deconvolution | Identify the specific molecular targets of active compounds. | Novel drug targets, understanding of mechanism of action. |
| Enzyme Inhibition Profiling | Screen against a panel of disease-relevant enzymes. | Identification of potent and selective enzyme inhibitors. |
| Therapeutic Area Expansion | Investigate efficacy in various disease models. | New clinical applications for this compound derivatives. |
| Genotoxicity Assessment | Evaluate the potential for DNA damage. | Safer lead compounds for further development. |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational and experimental methods offers a powerful strategy to accelerate the discovery and optimization of novel this compound-based therapeutics. By leveraging in silico tools, researchers can prioritize synthetic efforts, predict biological activities, and gain insights into molecular interactions, thereby reducing the time and cost associated with drug discovery.
Future research should focus on the integration of the following approaches:
Pharmacophore Modeling and Virtual Screening: Based on the structure of known active benzisothiazole derivatives or the binding sites of identified biological targets, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify novel hits with a high probability of being active.
Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding poses of this compound derivatives within the active site. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that occur upon binding, guiding the rational design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their biological activities, QSAR models can be developed. These models can predict the activity of virtual compounds and guide the design of new derivatives with improved properties.
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. Integrating ADMET prediction into the design cycle can help to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage.
| Computational Tool | Application in Drug Discovery |
| Pharmacophore Modeling | Virtual screening for novel hit identification. |
| Molecular Docking | Prediction of ligand-protein binding modes. |
| Molecular Dynamics | Analysis of binding stability and conformational changes. |
| QSAR | Prediction of biological activity and SAR elucidation. |
| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles. |
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the standard synthetic routes for 7-Methoxy-2,1-benzisothiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound derivatives typically involves oxidative cyclization of precursor amines or thiols. For example:
- Iodine Oxidation : Alkaline solutions of 2-amino-5-substituted toluenes can be oxidized using iodine (e.g., yields <10% for 5-bromo-2,1-benzisothiazole) .
- Chloroform Extraction and Recrystallization : Post-reaction, emulsions may form (e.g., 4-methyl derivatives), requiring extraction with chloroform and recrystallization with picric acid to isolate pure compounds .
- Catalyst Optimization : Low yields (e.g., <10%) may be improved by adjusting stoichiometry, reaction time, or using alternative oxidizing agents like NaNO₂ in acidic conditions .
Q. Table 1: Synthetic Yields Under Varying Conditions
| Derivative | Method | Catalyst/Oxidant | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-2,1-benzisothiazole | Iodine oxidation | I₂ | <10 | |
| 4-Methyl-2,1-benzisothiazole | Procedure B | NaNO₂/HCl | 28 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., methoxy group at C7) .
- Infrared (IR) Spectroscopy : Identify functional groups like C-S (∼650 cm⁻¹) and C-O (∼1250 cm⁻¹) bonds .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate:methanol:water (10:1:1) as the mobile phase .
- Melting Point Analysis : Verify purity (e.g., picrate salts of derivatives show distinct melting points, such as 135°C for 4-methyl derivatives) .
Q. What safety protocols should be followed when handling this compound due to its toxicity profile?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and self-contained breathing apparatus during synthesis .
- Spill Management : Collect solid residues with non-sparking tools and avoid environmental discharge .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, rinse with soap and water for 15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed in this compound derivatives across different pharmacological assays?
Methodological Answer:
- Comparative Dose-Response Studies : Test compounds at multiple concentrations to identify threshold effects (e.g., moderate analgesic activity in Schiff’s base derivatives at 50–100 mg/kg doses) .
- Statistical Validation : Use ANOVA or t-tests to assess significance across replicate experiments .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C6/C7) with activity trends .
Q. Table 2: Pharmacological Activities of Selected Derivatives
| Compound | Activity (IC₅₀ or ED₅₀) | Assay Type | Reference |
|---|---|---|---|
| 7-Chloro-6-fluoro derivative | Moderate analgesic | In vivo (mice) | |
| 5-Nitro-3-amino derivative | Antimicrobial | In vitro |
Q. What strategies are effective in improving the solubility and bioavailability of this compound-based compounds for in vivo studies?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., -COOH, -OH) via reactions like acetylation or sulfonation .
- Co-solvent Systems : Use DMSO:water (1:4) or PEG-based formulations to enhance dissolution .
- Prodrug Design : Synthesize ester or amide prodrugs (e.g., palmitate esters) to improve membrane permeability .
Q. How does the introduction of methoxy groups at specific positions influence the electronic structure and reactivity of the benzisothiazole core?
Methodological Answer:
- Electron-Donating Effects : Methoxy groups at C7 increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity .
- Steric Hindrance : Substituents at C2 (e.g., methyl groups) may reduce cyclization efficiency during synthesis .
- Computational Modeling : Use DFT calculations to map charge distribution and predict reaction sites .
Data Contradiction Analysis
When conflicting data arise (e.g., variable antimicrobial vs. anti-inflammatory activities):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
